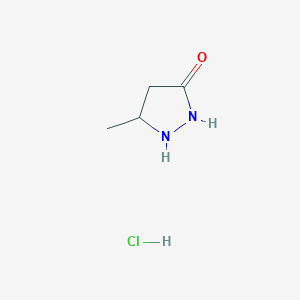

5-Methylpyrazolidin-3-one hydrochloride

Description

Significance of Pyrazolidinone Scaffolds in Organic and Medicinal Chemistry Research

The pyrazolidinone scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group. This structural motif has proven to be a cornerstone in the design and synthesis of compounds with a wide spectrum of biological activities. The versatility of the pyrazolidinone ring allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological effects.

In medicinal chemistry, pyrazolidinone derivatives have been investigated for a range of therapeutic applications. researchgate.net These include their potential as anti-inflammatory, antibacterial, and anticancer agents. jscimedcentral.com The ability of the pyrazolidinone core to act as a bioisostere for other chemical groups, such as amides and carbamates, further enhances its utility in drug design. The structural rigidity of the ring system, combined with the potential for hydrogen bonding, allows for specific interactions with biological targets like enzymes and receptors.

From an organic chemistry perspective, pyrazolidinones are valuable synthetic intermediates. The presence of multiple reactive sites on the ring facilitates a variety of chemical transformations, leading to the construction of more complex molecular architectures. arkat-usa.org Researchers have developed numerous synthetic routes to access polysubstituted pyrazolidinones, highlighting the ongoing interest in this class of compounds for creating diverse chemical libraries for screening and further development. researchgate.net

Historical Development and Evolution of 3-Pyrazolidinone Chemistry

The chemistry of 3-pyrazolidinones, a specific isomer of the pyrazolidinone family, has a history that dates back over a century. One of the earliest and most well-known derivatives is Phenidone (1-phenyl-3-pyrazolidinone), which was first synthesized in 1890. However, its remarkable properties as a photographic developing agent were not discovered until the 1940s by J.D. Kendall at Ilford Limited. This discovery marked a significant milestone in photographic chemistry and spurred further interest in the synthesis and applications of 3-pyrazolidinone derivatives.

Early synthetic methods for 3-pyrazolidinones often involved the condensation of α,β-unsaturated esters with hydrazine (B178648) hydrate (B1144303). arkat-usa.org Over the years, synthetic methodologies have evolved to become more sophisticated, allowing for greater control over stereochemistry and the introduction of a wider range of substituents. Modern synthetic approaches include cycloaddition reactions and transformations of β-hydroxy esters, enabling the preparation of complex and functionally diverse 3-pyrazolidinone derivatives. arkat-usa.org

The evolution of 3-pyrazolidinone chemistry has been driven by the continuous discovery of new applications for these compounds. Beyond photography, the therapeutic potential of 3-pyrazolidinone derivatives began to be explored, leading to the identification of compounds with various biological activities. This has ensured that the field remains an active area of research, with a focus on developing novel synthetic strategies and exploring new therapeutic avenues.

Overview of Academic Research Trajectories for 5-Methylpyrazolidin-3-one Hydrochloride

While specific academic research focusing exclusively on this compound is limited, the general research trajectories for 5-substituted pyrazolidin-3-ones provide a framework for understanding its potential areas of investigation. The "5-position" of the pyrazolidinone ring is a common site for substitution, and the nature of the substituent at this position can significantly influence the compound's properties and biological activity.

A primary focus of current research is the synthesis of novel 5-substituted pyrazolidin-3-one (B1205042) derivatives and the evaluation of their biological potential. For instance, studies have shown that introducing different aryl or alkyl groups at the 5-position can lead to compounds with promising antimicrobial or anticancer activities. nih.govmdpi.com Therefore, a logical research trajectory for this compound would involve its synthesis and subsequent screening against a panel of biological targets to identify any potential therapeutic applications.

Another significant area of research is the use of 5-substituted pyrazolidinones as building blocks in the synthesis of more complex heterocyclic systems. researchgate.net The methyl group in 5-Methylpyrazolidin-3-one could serve as a handle for further chemical modifications, allowing for the creation of a library of related compounds. These compounds could then be studied to establish structure-activity relationships, which are crucial for the rational design of more potent and selective molecules.

Future research on this compound would likely begin with the development of an efficient and scalable synthetic route. Following its synthesis and characterization, the compound would likely be subjected to a battery of in vitro biological assays. Depending on the results of these initial screenings, more focused studies could be undertaken to explore its mechanism of action and potential for further development.

Data on Representative Pyrazolidinone Derivatives

| Property | Value for Phenidone (1-phenyl-3-pyrazolidinone) |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 92-43-3 |

| Melting Point | 121 °C |

| Primary Application | Photographic developer |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methylpyrazolidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c1-3-2-4(7)6-5-3;/h3,5H,2H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQPYEWCNDAHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585869 | |

| Record name | 5-Methylpyrazolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10234-77-2 | |

| Record name | 5-Methylpyrazolidin-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010234772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC525497 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylpyrazolidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrazolidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-methylpyrazolidin-3-one hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZV3QWF9L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 5 Methylpyrazolidin 3 One Hydrochloride and Its Structural Analogues

Classical and Established Synthetic Routes

Traditional methods for synthesizing the pyrazolidinone core have been well-documented, providing a foundational understanding for further development. These routes often involve cyclization and condensation reactions, which are reliable but may have limitations in terms of efficiency and environmental impact.

The formation of the pyrazolidinone ring can be achieved through the intramolecular cyclization of precursors containing both a diamine and a carbonyl functional group. This approach involves the reaction of a hydrazine (B178648) derivative, which acts as the diamine component, with a molecule containing a suitable carbonyl group and a leaving group, leading to the formation of the heterocyclic ring. The reaction typically proceeds via nucleophilic attack of the hydrazine nitrogens on the carbonyl carbon, followed by a cyclization step.

A widely employed method for the synthesis of pyrazolidinones involves the condensation reaction between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. For instance, the reaction of hydrazine hydrate (B1144303) with β-keto esters is a common route to produce pyrazolidin-3-ones. The initial step is the formation of a hydrazone, which then undergoes an intramolecular cyclization to yield the pyrazolidinone ring. The specific substitution on the final product is determined by the choice of the starting hydrazine and the 1,3-dicarbonyl compound. For example, using a substituted hydrazine can lead to N-substituted pyrazolidinones.

A study on the synthesis of pyrazolidin-3-one (B1205042) derivatives explored the reaction between ethyl acetoacetate (B1235776) (a 1,3-dicarbonyl equivalent) and various hydrazine derivatives. The reaction conditions and yields are summarized in the table below.

| Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) |

| Hydrazine hydrate | Ethanol | 4 | 85 |

| Phenylhydrazine | Acetic Acid | 6 | 78 |

| 4-Methylphenylhydrazine | Acetic Acid | 6 | 82 |

This table presents illustrative data based on typical laboratory syntheses of pyrazolidinone derivatives.

Another classical approach is the reaction of α,β-unsaturated carboxylic acid derivatives, such as esters or amides, with hydrazine hydrate. This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization to form the pyrazolidinone ring. For the synthesis of 5-methylpyrazolidin-3-one, an appropriate starting material would be a derivative of crotonic acid, such as ethyl crotonate. The reaction with hydrazine hydrate would lead to the desired product. The reaction conditions can influence the yield and purity of the resulting pyrazolidinone.

For example, the reaction of ethyl 2-butenoate with hydrazine hydrate in the presence of a basic catalyst can afford 5-methylpyrazolidin-3-one. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, cost-effective, and environmentally friendly synthetic methods. These modern approaches focus on the use of catalysts and green chemistry principles to improve the synthesis of pyrazolidinones.

The use of catalysts in the synthesis of pyrazolidinones can lead to higher yields, shorter reaction times, and milder reaction conditions. Both acid and base catalysts can be employed to facilitate the cyclization and condensation reactions. For instance, the condensation of hydrazine derivatives with β-keto esters can be catalyzed by acids such as acetic acid or p-toluenesulfonic acid. These catalysts activate the carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.

Recent research has also explored the use of metal catalysts and organocatalysts to promote these reactions with greater efficiency and selectivity. For example, certain Lewis acids have been shown to catalyze the synthesis of pyrazolidinones under mild conditions.

| Catalyst | Starting Materials | Solvent | Yield (%) |

| Acetic Acid | Ethyl acetoacetate, Phenylhydrazine | Ethanol | 88 |

| p-Toluenesulfonic acid | Methyl crotonate, Hydrazine hydrate | Toluene | 92 |

| Scandium triflate | Diethyl maleate, Hydrazine hydrate | Acetonitrile | 95 |

This table illustrates the impact of different catalysts on the yield of pyrazolidinone synthesis.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazolidinones. These methodologies aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.

Ultrasonic irradiation is one such technique that has been successfully used to accelerate organic reactions. In the context of pyrazolidinone synthesis, ultrasound can enhance the rate of condensation and cyclization reactions, often leading to higher yields in shorter reaction times and under milder conditions compared to conventional heating.

Ionic liquids (ILs) are another tool of green chemistry that can be used as environmentally benign solvents and catalysts in organic synthesis. Their low vapor pressure, high thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. The use of ionic liquids in the synthesis of pyrazolidinones can facilitate product separation and catalyst recycling, contributing to a more sustainable process. Research has demonstrated that certain ionic liquids can effectively catalyze the reaction between hydrazine derivatives and dicarbonyl compounds to afford pyrazolidinones in high yields.

| Green Method | Reaction | Advantages |

| Ultrasonic Irradiation | Hydrazine + β-keto ester | Shorter reaction times, higher yields, milder conditions |

| Ionic Liquid (e.g., [bmim]Br) | Hydrazine + α,β-unsaturated ester | Recyclable solvent/catalyst, improved product isolation |

This table summarizes the advantages of applying green chemistry principles to pyrazolidinone synthesis.

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. In the realm of heterocyclic chemistry, microwave irradiation has been successfully employed for the synthesis of various pyrazole (B372694) and pyrazolidinone derivatives. While specific literature on the microwave-assisted synthesis of 5-methylpyrazolidin-3-one hydrochloride is not abundant, the principles and methodologies applied to analogous structures provide a strong foundation for its potential synthesis using this technology.

The application of microwave heating in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones showcases the efficiency of this method. In a three-component reaction, methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines were reacted under controlled microwave irradiation. This one-pot protocol resulted in good yields and high purity of the desired products, demonstrating the potential for rapid and efficient construction of fused pyrazole systems. sunway.edu.mynih.govrsc.org The key advantages noted were the significant reduction in reaction time and the avoidance of tedious purification steps. mdpi.com

These examples underscore the potential for developing a microwave-assisted synthesis for this compound. A plausible approach would involve the cyclization of a suitable precursor, such as an α,β-unsaturated ester with hydrazine, under microwave irradiation. The reaction parameters, including temperature, pressure, and irradiation time, would need to be optimized to achieve the desired product with high yield and purity.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocycles

| Compound Class | Conventional Method | Microwave-Assisted Method | Reference |

| Pyrazolo[3,4-d]pyrimidin-4-ones | Long reaction times, catalyst required | Short reaction time (55 min), catalyst-free | sunway.edu.mynih.govrsc.org |

| Pyrazolo[1,5-a] nih.govresearchgate.netnih.govtriazines | Tedious work-up, lower yields | One-pot, high yields (up to 94%), short reaction time (5 min) | mdpi.com |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral pyrazolidinone derivatives is of significant interest due to the prevalence of chiral heterocycles in biologically active molecules. Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity in the synthesis of these compounds.

One notable approach involves the organocatalytic reaction of α-substituted propenals with activated hydrazines, catalyzed by chiral pyrrolidines. This method has been shown to produce 4-substituted pyrazolidines with high yields and enantioselectivities. researchgate.net The enantioselectivity of the reaction is highly dependent on the nature of the reactants and the specific chiral catalyst employed. For instance, the reaction of methyl-substituted enals with certain hydrazines in the presence of specific pyrrolidine-based catalysts has yielded enantiomeric ratios as high as 96:4. researchgate.net The mechanism involves the formation of a chiral iminium intermediate from the enal and the catalyst, which then undergoes an aza-Michael reaction with the hydrazine. The stereochemistry of the final product is controlled by the facial selectivity of the protonation of the resulting enamine intermediate. researchgate.net

Gold(I)-catalyzed enantioselective hydroamination of allenes has also been reported as a viable method for the synthesis of chiral pyrazolidines. nih.govscispace.com This approach utilizes chiral ligands, such as DTBM-Segphos, in conjunction with a gold(I) catalyst to achieve high enantiomeric excess (up to 97% ee) in the cyclization of homo-allenic hydrazines. nih.govscispace.com The steric and electronic properties of the protecting groups on the hydrazine nucleophile were found to be crucial for achieving high yield and enantioselectivity. nih.govscispace.com

While these methods focus on the synthesis of chiral pyrazolidines and 4-substituted pyrazolidin-3-ones, the principles can be extended to the synthesis of chiral 5-methylpyrazolidin-3-one derivatives. This would likely involve the use of a chiral starting material or a chiral catalyst to control the stereochemistry at the C5 position during the cyclization step.

Table 2: Enantioselective Synthesis of Pyrazolidine Derivatives

| Method | Catalyst/Reagent | Substrate | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |

| Organocatalysis | Chiral Pyrrolidine | α-Substituted Propenal and Hydrazine | Up to 96:4 er | researchgate.net |

| Gold(I)-Catalysis | (R)-xylyl-BINAP(AuOPNB)2 / DTBM-Segphos | Homo-allenic Hydrazine | Up to 97% ee | nih.govscispace.com |

Synthesis of Polyfunctionalized and Bicyclic Pyrazolidinone Architectures

The synthesis of polyfunctionalized and bicyclic pyrazolidinone architectures has garnered significant attention due to their potential applications in medicinal chemistry and materials science. These complex structures often exhibit unique biological activities and physical properties.

A highly regio- and diastereoselective method for the synthesis of N,N-bicyclic pyrazolidinone derivatives involves the rhodium(II) acetate (B1210297) catalyzed [3+3]-annulation of enoldiazoacetates with azomethine imines. nih.govacs.orgelectronicsandbooks.com This reaction proceeds in high yield and with excellent stereocontrol, leading to the formation of complex bicyclic structures. The reaction is initiated by a vinylogous reaction of the metal enol carbene with the azomethine imine, followed by a [3+3]-cycloaddition. nih.govacs.orgelectronicsandbooks.com The high diastereoselectivity is attributed to the minimization of steric interactions in the transition state of the ring-closing step. nih.gov

The synthesis of polyfunctionalized 3-pyrazolidinones can be achieved through various synthetic routes, often starting from α,β-unsaturated esters or β-hydroxy esters. arkat-usa.org These methods allow for the stepwise introduction of various functional groups onto the pyrazolidinone core. For example, 5-substituted 4-benzyloxycarbonylamino-3-pyrazolidinones can be sequentially derivatized at the ring nitrogen atoms and the amino group to generate a library of fully substituted 4-aminopyrazolidin-3-ones. arkat-usa.org

Furthermore, the pyrazolidinone ring can serve as a scaffold for the construction of fused heterocyclic systems. For instance, pyrazolo[1,2-a]pyrazole-based peptide analogues have been synthesized from 3-pyrazolidinone derivatives. arkat-usa.org These bicyclic structures are of interest as constrained peptide mimetics.

The development of these synthetic methodologies provides access to a diverse range of complex pyrazolidinone-based molecules with potential applications in various fields of chemical research.

Table 3: Methods for the Synthesis of Bicyclic Pyrazolidinone Architectures

| Method | Key Reagents | Product | Key Features | Reference |

| [3+3]-Cycloaddition | Enoldiazoacetates, Azomethine Imines, Rhodium(II) acetate | N,N-Bicyclic Pyrazolidinones | High yield, high regio- and diastereoselectivity | nih.govacs.orgelectronicsandbooks.com |

| Stepwise Functionalization | 5-Substituted 4-benzyloxycarbonylamino-3-pyrazolidinones | Polyfunctionalized 3-Pyrazolidinones | Stepwise introduction of functional groups | arkat-usa.org |

| Ring Annulation | 3-Pyrazolidinone derivatives | Pyrazolo[1,2-a]pyrazoles | Construction of fused heterocyclic systems | arkat-usa.org |

Structure Activity Relationship Sar Studies of 5 Methylpyrazolidin 3 One Hydrochloride Derivatives

Methodologies for Quantitative and Qualitative SAR Elucidation

To decipher the complex interplay between molecular structure and biological function, researchers employ a variety of methodologies. These range from computational techniques that predict activity to experimental assays that confirm it.

Quantitative Structure-Activity Relationship (QSAR) is a key computational method used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. ej-chem.orgsemanticscholar.org These models use molecular descriptors—numerical values that characterize properties like steric, electronic, and hydrophobic features of a molecule—to predict the activity of novel compounds. semanticscholar.org

Several statistical and machine learning techniques are applied in QSAR studies of pyrazolidinone-like structures:

Multivariate Regression: This method is used to model the relationship between multiple molecular descriptors (independent variables) and the biological activity (dependent variable).

Principal Component Analysis (PCA): PCA is often used to reduce the dimensionality of the data by transforming a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components, which can then be used in regression analysis.

Machine Learning: Advanced algorithms, including support vector machines (SVM) and artificial neural networks (ANN), are increasingly used to build more complex and predictive QSAR models, capable of handling non-linear relationships between structure and activity. mdpi.com

These computational approaches allow for the high-throughput screening of virtual libraries of compounds, prioritizing the synthesis of derivatives with the highest predicted potency. semanticscholar.org

In silico design and molecular docking are powerful computational tools for visualizing and predicting how a molecule, or ligand, binds to a specific biological target, such as a protein or enzyme. nih.gov This methodology is crucial in the rational design of new pyrazolidinone derivatives. nih.gov

The process involves:

Target Identification: A biologically relevant protein target is identified.

Binding Site Prediction: The active site or binding pocket of the target is characterized.

Molecular Docking: A computational algorithm places the pyrazolidinone derivative into the binding site in various orientations and conformations.

Scoring: A scoring function estimates the binding affinity for each pose, predicting the stability of the ligand-target complex. A lower docking score typically indicates a more favorable binding interaction. researchgate.net

Molecular docking studies on related pyrazole (B372694) derivatives have successfully predicted their anti-inflammatory and antimicrobial potential by modeling their interactions with enzymes like cyclooxygenase-2 (COX-2). researchgate.netrsc.org These studies help elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for biological activity. nih.gov

Table 1: Example of Molecular Docking Scores for Pyrazoline Derivatives Against COX-2 Enzyme Note: This data is illustrative of the methodology applied to related heterocyclic compounds.

| Compound | Docking Score (kcal/mol) | Key Interacting Amino Acids |

|---|---|---|

| Compound 5d | -7.937 | ARG 120, TYR 355 |

| Compound 5e | -8.009 | SER 530, TYR 385 |

| Compound 5c | -5.964 | ARG 120, GLU 524 |

| Compound 5f | -5.841 | TYR 355, SER 530 |

Source: Adapted from findings on pyrazoline derivatives. researchgate.net

Impact of Substituent Modifications on Biological Activity Profiles

The substitution of alkyl and aryl groups at different positions on the pyrazolidinone ring is a common strategy to modulate activity. researchgate.net

Alkyl Groups: The addition of alkyl chains can influence the compound's lipophilicity, which affects its ability to cross cell membranes. Studies on related heterocyclic structures have shown that non-aromatic cyclic and linear alkyl substitutions can be critical for activity, with an aromatic ring often being important for binding. nih.gov The size and bulkiness of the alkyl group can also provide steric hindrance or improve van der Waals interactions within a receptor pocket. researchgate.net

Aryl Groups: Incorporating aryl groups (like a phenyl ring) can introduce π-π stacking interactions with aromatic amino acid residues in the target protein. nih.gov The electronic properties of the aryl ring, whether it is electron-rich or electron-poor, can be fine-tuned by adding further substituents to the ring itself. nih.gov SAR studies on similar compounds have demonstrated that a bulky, hydrophobic group at the para position of an aniline (B41778) ring can be a preferred functionality for potent activity. nih.gov

The introduction of halogens (e.g., fluorine, chlorine, bromine) and other heteroatoms (e.g., oxygen, sulfur, nitrogen) is a key tactic in medicinal chemistry to alter a molecule's properties.

Halogenation: Halogens, particularly fluorine and chlorine, are strongly electron-withdrawing and can significantly alter the electronic distribution of the pyrazolidinone ring. nih.gov This can affect the pKa of nearby functional groups and enhance binding affinity by forming halogen bonds or other electrostatic interactions with the target receptor. For example, in some pyrazole series, derivatives with chlorine atoms showed significant biological activity. nih.govmdpi.com The substitution of a trifluoromethyl (CF3) or pentafluorosulfanyl (SF5) group for a methyl group can increase metabolic stability and lipophilicity, often leading to improved potency. nih.gov

Heteroatom Incorporation: The inclusion of nitrogen or oxygen atoms can introduce new hydrogen bond donor or acceptor sites, which can be crucial for anchoring the molecule within the active site of a protein. drugdesign.org For instance, research on pyrazole derivatives has indicated that nitrogen atoms at specific positions are essential for activity. drugdesign.org Conversely, in some series, the introduction of nitrogen or oxygen heteroatoms into an aryl ring is not well-tolerated, while a more lipophilic sulfur atom can result in good potency, highlighting the hydrophobic nature of certain binding pockets. nih.gov

Table 2: Illustrative SAR of Pyrazole Derivatives with Different Substituents Note: This data is illustrative of SAR principles from related pyrazole compounds.

| Compound Series | Substituent (R) | Observed Activity (IC50 in µM) |

|---|---|---|

| Thiazolyl-Pyrazoline 6e | 4-Cl (para-chloro) | 7.21 |

| Thiazolyl-Pyrazoline 6k | 4-F (para-fluoro) | 8.02 |

| Thiazolyl-Pyrazoline 6b | 4-OCH3 (para-methoxy) | 13.36 |

| EGFR/HER2 Inhibitor 182c | CF3 (Trifluoromethyl) | 0.229 (229.4 nM) |

Source: Adapted from studies on pyrazoline and pyrazole derivatives. mdpi.commdpi.com

Rational Design Principles for Novel Pyrazolidinone-Based Bioactive Compounds

Rational design is a strategy that leverages the understanding of SAR and molecular interactions to create new compounds with improved, specific biological activities. mdpi.comnih.gov For pyrazolidinone-based compounds, the design principles are guided by computational and experimental data. mdpi.com

The process typically follows these steps:

Scaffold Identification: The pyrazolidinone ring is identified as a privileged scaffold with known biological potential.

Target Modeling: A 3D model of the biological target is obtained, often through X-ray crystallography or homology modeling.

SAR-Guided Modification: Based on existing SAR data, specific modifications are proposed. For example, if a hydrophobic pocket is identified in the target's active site through docking studies, derivatives with larger, lipophilic aryl or alkyl groups might be designed. nih.gov If a hydrogen bond donor is needed, a group containing an N-H or O-H moiety could be incorporated.

Hybridization: A common design strategy involves hybridizing the pyrazolidinone core with another pharmacophore known to have a desired biological effect. For instance, combining the scaffold with fragments of known EGFR/HER2 inhibitors led to the design of novel antiproliferative agents. nih.govresearchgate.net

In Silico Screening: The designed virtual compounds are then subjected to molecular docking and ADMET (absorption, distribution, metabolism, excretion, toxicity) prediction to assess their potential drug-likeness before committing to chemical synthesis. mdpi.comresearchgate.net

By integrating QSAR, molecular docking, and empirical SAR data, researchers can move beyond trial-and-error synthesis and towards a more focused and efficient discovery of novel, potent, and specific pyrazolidinone-based bioactive compounds. mdpi.com

Mechanistic Investigations into the Biological and Chemical Actions of 5 Methylpyrazolidin 3 One Hydrochloride and Its Derivatives

Elucidation of Molecular Targets and Binding Interactions

The biological activity of pyrazolidinone derivatives is intrinsically linked to their ability to bind with high specificity to various molecular targets. Structure-based drug design and molecular modeling have been instrumental in identifying these targets and characterizing the binding interactions.

One significant class of targets includes proteins involved in the ubiquitin-proteasome system. For instance, pyrazolo-pyridone inhibitors have been developed to target the interaction between DCN1 (Defective in Cullin Neddylation 1) and UBE2M (Ubiquitin Conjugating Enzyme E2 M). These inhibitors bind to DCN1, thermally stabilizing it and preventing the neddylation of cullins, a critical step in the activation of cullin-RING ligases. nih.gov This interaction effectively disrupts a key cellular regulatory pathway.

Another major target for pyrazolidinone derivatives is the GABA-A receptor. unifi.it Pyrazolo[1,5-a]quinazoline derivatives, for example, have been shown to interact with specific sites on this receptor complex. unifi.itnih.gov Molecular docking studies predict that these compounds bind at the α-/γ+ subunits, the classical benzodiazepine (B76468) binding site, as well as a low-affinity site at the α+/β− interface. unifi.it The precise nature of these interactions, involving hydrogen bonds and hydrophobic contacts, dictates the functional effect of the compound, whether it be agonistic, antagonistic, or modulatory.

In the context of inflammation, cyclooxygenase (COX) enzymes have been identified as a molecular target for certain thiazole-thiazolidinone conjugates. nih.gov Docking studies suggest that these compounds interact with the active site of COX-1, with residues like Arg120 playing a crucial role in the binding and subsequent inhibitory activity. nih.gov

Exploration of Enzyme Inhibition and Activation Mechanisms

The structural diversity of pyrazolidinone derivatives allows them to interact with a wide array of enzymes, leading to either inhibition or, less commonly, activation. Enzyme inhibition is a common mechanism through which drugs exert their therapeutic effects. pioneerpublisher.com

Inhibition Mechanisms:

DCN1-UBE2M Interaction Inhibitors: Pyrazolo-pyridone compounds have been identified as potent inhibitors of the protein-protein interaction between DCN1 and UBE2M. By binding to DCN1, these compounds block the transfer of the ubiquitin-like protein NEDD8 to cullin proteins, thereby inhibiting the activity of cullin-RING E3 ubiquitin ligases. nih.gov

Kinase Inhibitors: Certain quinolin-2(1H)-one derivatives incorporating a triazole ring have shown potent inhibitory activity against protein kinases involved in cancer cell proliferation, such as EGFR (Epidermal Growth Factor Receptor) and BRAFV600E. mdpi.com These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase and preventing phosphorylation of downstream targets. mdpi.com For example, compound 3h was found to be a more potent inhibitor of EGFR than the reference drug erlotinib. mdpi.com

Cyclooxygenase (COX) Inhibitors: As mentioned previously, some 5-methylthiazole-thiazolidinone conjugates have been identified as selective inhibitors of COX-1, an enzyme crucial for the production of prostaglandins (B1171923) involved in inflammation. nih.gov

Nitric Oxide Synthase (i-NOS) Inhibitors: Pyrrolidine derivatives, which share structural similarities with pyrazolidinones, have been developed as potent and selective inhibitors of inducible nitric oxide synthase (i-NOS), an enzyme involved in inflammatory processes. nih.gov

The table below summarizes the inhibitory activities of various pyrazolidinone derivatives against different enzyme targets.

| Compound Class | Enzyme Target | Mechanism of Action | Reference |

| Pyrazolo-pyridones | DCN1-UBE2M Interaction | Binds to DCN1, preventing cullin neddylation. | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | EGFR, BRAFV600E | ATP-competitive inhibition of kinase activity. | mdpi.com |

| 5-Methylthiazole-Thiazolidinone Conjugates | Cyclooxygenase-1 (COX-1) | Binds to the active site, inhibiting prostaglandin (B15479496) synthesis. | nih.gov |

| Pyrrolidine Derivatives | Inducible Nitric Oxide Synthase (i-NOS) | Selective inhibition of nitric oxide production. | nih.gov |

Studies on Cellular Pathway Interventions (e.g., Apoptosis Induction, Cell Proliferation Inhibition)

By interacting with specific molecular targets and enzymes, pyrazolidinone derivatives can profoundly influence cellular pathways, leading to outcomes such as the inhibition of cell proliferation and the induction of apoptosis (programmed cell death).

Cell Proliferation Inhibition:

The antiproliferative effects of these compounds are often a direct consequence of their enzyme-inhibiting activities.

Inhibition of kinases like EGFR and BRAFV600E by quinolinone derivatives disrupts signaling pathways (e.g., MAPK/ERK pathway) that are essential for cell growth and division, leading to cell cycle arrest and inhibition of proliferation in cancer cells. mdpi.com

Pyrazoloacridines have been shown to inhibit the growth of various human tumor cell lines, including those of the breast, colon, and lung. researchgate.net Their activity is linked to the inhibition of both DNA and RNA synthesis. researchgate.net

Oxazolidinones, another class of related heterocyclic compounds, inhibit cell proliferation by targeting mitochondrial protein synthesis, which is crucial for cellular respiration and energy production. nih.gov This leads to an increased cell doubling time. nih.gov

Apoptosis Induction:

Several pyrazolidinone derivatives have been shown to be potent inducers of apoptosis, a key mechanism for eliminating cancerous cells.

Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govunifi.itnih.govtriazine sulfonamide derivatives have been demonstrated to induce apoptosis in colon cancer cell lines (DLD-1 and HT-29). nih.gov Mechanistic studies revealed that this process involves both the intrinsic (mitochondrial) and extrinsic pathways, evidenced by a decrease in mitochondrial membrane potential and an increase in caspase-8 activity. nih.gov

Quinazolinone derivatives have been found to induce apoptosis in liver cancer cells (HepG-2) by causing cell cycle arrest at the G2/M phase, downregulating inhibitor of apoptosis proteins (IAPs) like Survivin and XIAP, and increasing caspase-3 activity. bue.edu.eg

Other novel tetrahydronaphthalene derivatives have been shown to induce the intrinsic apoptosis pathway in colon cancer cells (HCT-116). nih.gov This is characterized by the impairment of the mitochondrial transmembrane potential, release of cytochrome c, and subsequent activation of caspases-9 and -3. nih.gov

These interventions in fundamental cellular processes highlight the therapeutic potential of pyrazolidinone derivatives, particularly in the field of oncology.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Intermediate in Complex Heterocyclic Synthesis

5-Methylpyrazolidin-3-one hydrochloride serves as a valuable precursor in the synthesis of a variety of complex heterocyclic compounds, particularly fused N-heterocycles. The pyrazolidinone core provides a reactive scaffold that can be elaborated through various synthetic transformations, including multicomponent reactions and cyclization cascades.

One notable application is in the synthesis of pyrazolo[1,5-a]pyrimidines. These bicyclic systems are of significant interest due to their diverse biological activities. The synthesis often involves the reaction of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.gov While specific examples detailing the direct use of this compound are not extensively documented in readily available literature, the general synthetic strategies for pyrazolo[1,5-a]pyrimidines suggest its potential as a starting material after conversion to the corresponding 5-aminopyrazole. The reaction typically proceeds through condensation and subsequent cyclization to form the fused pyrimidine ring. nih.gov

Furthermore, research on the reactivity of pyrazolidinones has demonstrated their utility in rhodium-catalyzed [4+2] cyclization reactions with iodonium ylides to produce cinnolines and pyrazolo[1,2-a]cinnolines. These reactions showcase the ability of the pyrazolidinone ring to act as a synthon for the construction of more elaborate fused heterocyclic systems. The reaction conditions can be tuned to selectively yield different products, highlighting the versatility of the pyrazolidinone core.

Multicomponent reactions (MCRs) also represent a powerful strategy for the synthesis of complex heterocycles from simple starting materials in a single step. nih.govwindows.netmdpi.comresearchgate.netbeilstein-journals.org The sequencing of MCRs with subsequent cyclization reactions provides an efficient pathway to diverse heterocyclic scaffolds. nih.gov While direct examples employing this compound in MCRs for complex heterocyclic synthesis are still emerging, its structure suggests its suitability as a component in such reactions, offering a route to novel and diverse molecular frameworks.

Building Blocks for Peptide Mimetics and Conformationally Constrained Analogues

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a crucial area of drug discovery. nih.gov this compound is gaining attention as a scaffold for the synthesis of peptide mimetics and conformationally constrained analogues due to the rigid nature of the pyrazolidinone ring. escholarship.org

The pyrazolidinone core can serve as a template to mimic secondary peptide structures, such as β-turns. wjarr.com β-turns are critical structural motifs in many biologically active peptides and proteins, and their stabilization in a peptidomimetic can lead to enhanced activity and metabolic stability. wjarr.comnih.gov The constrained conformation of the pyrazolidinone ring can help to pre-organize the appended amino acid side chains into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target. nih.govnih.gov

Research has shown the incorporation of a pyrazolidinone (pyz) scaffold in the design of β-sheet mimetics. escholarship.org These constrained N-amino peptides (NAPs) utilize the heterocyclic core to enforce a specific backbone geometry. While the specific synthesis from this compound is not detailed, the principle demonstrates the utility of the pyrazolidinone structure in this application. The synthesis of such peptidomimetics often involves solid-phase synthesis strategies, allowing for the rapid generation of libraries of compounds for biological screening. escholarship.org

The development of conformationally constrained amino acid analogues is another key strategy in peptidomimetic design. nih.gov The pyrazolidinone ring can be functionalized to introduce various side chains, creating novel building blocks for the synthesis of peptides with restricted conformational freedom. This approach can lead to peptides with improved properties, such as increased potency, selectivity, and resistance to enzymatic degradation.

Research into Functional Materials (e.g., Chemosensors, Photographic Materials)

The unique electronic and structural properties of the pyrazolidinone ring system make it an attractive candidate for the development of functional materials, including chemosensors and photographic materials.

In the field of photographic materials, pyrazolidinone derivatives have a well-established history. The compound 1-phenyl-3-pyrazolidinone, widely known as Phenidone, is a highly effective photographic developing agent. wikipedia.org It acts as a superadditive developing agent when used in combination with other developers like hydroquinone. google.com While 5-Methylpyrazolidin-3-one is not Phenidone, it is a structural analogue. The introduction of a methyl group at the 5-position can influence the compound's redox potential and solubility, potentially modulating its developing properties. nih.gov Research into the photographic applications of various substituted pyrazolidinones has been ongoing, with a focus on improving developer stability and performance. google.comgoogleapis.com The effect of substituents on the pyrazolidinone ring is a key area of investigation in the design of new and improved photographic developers. google.com

The pyrazolidinone scaffold also holds promise for the development of chemosensors, which are molecules designed to detect specific ions or molecules. The nitrogen and oxygen atoms within the pyrazolidinone ring can act as binding sites for metal ions. mocedes.orgarkat-usa.org By incorporating a pyrazolidinone unit into a larger conjugated system with a fluorophore or chromophore, it is possible to design sensors where the binding of a target analyte leads to a detectable change in the optical properties, such as fluorescence or color. nih.govmdpi.comrsc.orgmdpi.com While the field of pyrazolidinone-based chemosensors is still developing compared to those based on pyrazole (B372694) or pyrazoline, the inherent coordination capabilities of the pyrazolidinone core suggest a promising avenue for future research in the design of novel and selective sensors for various applications. researchgate.net

Below is a table summarizing the key applications and the role of the this compound core:

| Application Area | Specific Use | Role of 5-Methylpyrazolidin-3-one Core |

| Advanced Organic Synthesis | Intermediate in complex heterocyclic synthesis | Provides a reactive scaffold for constructing fused N-heterocycles like pyrazolo[1,5-a]pyrimidines and cinnolines. |

| Medicinal Chemistry | Building block for peptide mimetics | Acts as a rigid scaffold to mimic β-turns and create conformationally constrained peptide analogues with potentially enhanced biological activity and stability. |

| Materials Science | Precursor for photographic developers | As an analogue of Phenidone, the core structure is essential for the reducing properties required for photographic development. The methyl group may modulate these properties. |

| Materials Science | Potential component of chemosensors | The heteroatoms in the ring can act as binding sites for metal ions, making it a candidate for the development of new fluorescent or colorimetric sensors. |

Emerging Research Directions and Future Perspectives for 5 Methylpyrazolidin 3 One Hydrochloride

The exploration of 5-Methylpyrazolidin-3-one hydrochloride and related pyrazolidinone scaffolds is entering a new phase, driven by technological advancements and a growing emphasis on sustainable chemical practices. Future research is poised to accelerate the discovery and development of novel applications for these compounds by integrating high-throughput methodologies, advanced analytical techniques, green chemistry principles, and computational modeling.

Q & A

Q. How can the synthesis of 5-methylpyrazolidin-3-one hydrochloride be optimized to improve yield and purity?

Methodological Answer: Optimization involves stepwise adjustments to reaction conditions. For example, controlling temperature during acidification (e.g., HCl addition at 0–50°C) and post-reaction crystallization (e.g., drying under suction for 39 hours) can enhance yield . Multi-step protocols, such as those used in articaine hydrochloride synthesis (e.g., one-pot cyclization, oxidation, and rearrangement), may reduce side reactions and improve efficiency . Eco-friendly methods, like solvent reduction and rapid reaction times (e.g., 5-minute synthesis for metformin hydrochloride), could also be adapted .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- XRPD (X-Ray Powder Diffraction): Critical for confirming crystalline structure and polymorphic forms. Peaks and intensities (e.g., 2θ values) should align with reference data .

- Chromatography: Use HPLC with ammonium acetate buffer (pH 6.5) for purity assessment, as described in pharmacopeial methods .

- Spectroscopy: NMR and FTIR validate functional groups, while mass spectrometry confirms molecular weight .

Q. How can researchers ensure the stability of this compound during storage?

Methodological Answer: Store in airtight containers at controlled temperatures (e.g., 2–8°C) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as seen in guidelines for similar hydrochlorides . Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict shelf life. Preventive measures like barrier creams and rigorous handwashing minimize degradation during handling .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (tested to EN 374), safety goggles, and lab coats .

- Ventilation: Use fume hoods or local exhaust systems to limit inhalation risks .

- Spill Management: Contain leaks with inert absorbents (e.g., dry sand) and avoid drainage contamination .

Advanced Research Questions

Q. How can reaction mechanisms for synthesizing this compound be elucidated?

Methodological Answer: Mechanistic studies require isolating intermediates (e.g., via TLC or HPLC ) and analyzing kinetic data. For example, tracking the conversion of precursors like 3-chlorophenyl derivatives under varying pH or temperature conditions can reveal rate-determining steps . Isotopic labeling (e.g., [14C] in fadrozole hydrochloride synthesis) may clarify bond formation pathways .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRPD) for this compound?

Methodological Answer: Cross-validate data using orthogonal techniques:

- Compare experimental XRPD patterns with computational simulations (e.g., Mercury software) .

- Re-run NMR under standardized conditions (e.g., deuterated solvents, 500 MHz) to exclude solvent artifacts .

- Consult reference standards (e.g., USP-grade impurities) to identify discrepancies caused by polymorphic variations .

Q. What strategies are effective for impurity profiling in this compound?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat, light, and humidity to simulate degradation pathways. Analyze by LC-MS to identify byproducts .

- Reference Standards: Use pharmacopeial impurities (e.g., bromo- or chloro-substituted analogs) as benchmarks for HPLC retention times .

- Synthetic Controls: Monitor reaction intermediates (e.g., unreacted starting materials) via in-process checks to minimize carryover impurities .

Q. How can degradation pathways of this compound be mapped under experimental conditions?

Methodological Answer:

- Accelerated Stability Testing: Subject the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions, then analyze degradation products via LC-MS/MS .

- Isolation of Degradants: Use preparative chromatography to isolate degradants for structural elucidation via high-resolution MS and 2D-NMR .

Q. What methodologies are suitable for scaling up synthesis without compromising purity?

Methodological Answer:

Q. How can researchers address low yields in multi-step syntheses of related hydrochlorides?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.